molecular formula C7H7N3O2 B154273 4,6-Dimethoxypyrimidine-2-carbonitrile CAS No. 139539-63-2

4,6-Dimethoxypyrimidine-2-carbonitrile

Cat. No.: B154273
CAS No.: 139539-63-2
M. Wt: 165.15 g/mol
InChI Key: JKBOPKHTARFXNE-UHFFFAOYSA-N
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Description

4,6-Dimethoxypyrimidine-2-carbonitrile (DMPC) is a small molecule that has been studied extensively for its wide range of applications in medicinal chemistry and biochemistry. DMPC is a nitrogen-containing heterocyclic compound that is a derivative of pyrimidine, and it has been used in a variety of scientific research applications.

Scientific Research Applications

Synthesis and Characterization

4,6-Dimethoxypyrimidine-2-carbonitrile is utilized in various synthesis processes. It has been effectively used as an intermediate in the synthesis of 5-chloro-4,6-dimethoxypyrimidine-2-carbonitrile and other pyrimidine derivatives. This compound has been characterized using various spectroscopic techniques (Kalogirou & Koutentis, 2019).

Antimicrobial Activity

Research indicates that derivatives of this compound, such as 4-amino-6-(piperidin-1-yl)pyrimidine-5-carbonitrile, exhibit significant antimicrobial properties. These compounds have been tested against bacterial strains like S. aureus and E. coli, showing potential in inducing bacterial cell membrane rupture (Bhat & Begum, 2021).

Hydrogen Bonding Studies

Studies have been conducted on the hydrogen bonding properties of 2-amino-4,6-dimethoxypyrimidine, a closely related compound. These studies provide insights into the molecular interactions and structural characteristics of such compounds (Low et al., 2002).

Antibacterial Evaluation

4,6-Dimethoxypyrimidine derivatives have been synthesized and evaluated for their antibacterial activities. Some of these compounds demonstrated comparable efficacy to standard antibiotics like Penicillin and Ampicillin (Dişli, Mercan, & Yavuz, 2013).

Antitumor Testing

Pyrimidine carbonitrile derivatives, including those structurally related to this compound, have shown promise in antitumor activity. Specific compounds exhibited high inhibitory activity against leukemia and moderate activity in other cancer cell lines (Taher & Helwa, 2012).

Safety and Hazards

The compound is classified as harmful if swallowed, in contact with skin, or if inhaled. It can cause skin and eye irritation and may cause respiratory irritation . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .

Properties

IUPAC Name

4,6-dimethoxypyrimidine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3O2/c1-11-6-3-7(12-2)10-5(4-8)9-6/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKBOPKHTARFXNE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=NC(=N1)C#N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70614310
Record name 4,6-Dimethoxypyrimidine-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70614310
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

139539-63-2
Record name 4,6-Dimethoxypyrimidine-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70614310
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the key steps involved in the synthesis of 4,6-Dimethoxypyrimidine-2-carbonitrile as described in the research?

A1: The synthesis of this compound involves a multi-step process starting from 4,6-Dichloro-2-(methylthio)pyrimidine (7). Here are the key transformations:

  1. Displacement with Cyanide: The sulfoxide/sulfone derivative undergoes nucleophilic substitution with potassium cyanide (KCN), replacing the sulfinate group with a nitrile group to yield the final product, this compound (12). []

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